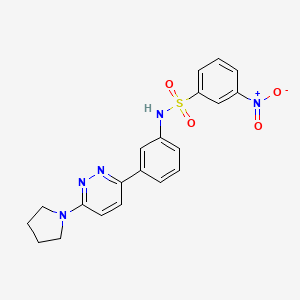

3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

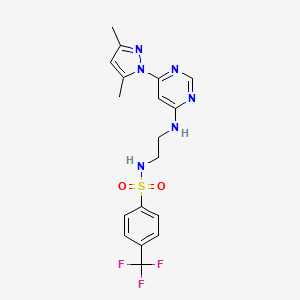

The compound 3-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a multi-functionalized molecule that likely exhibits a range of biological activities due to the presence of several pharmacophoric elements such as the pyrrolidine ring, the pyridazine moiety, and the benzenesulfonamide group. These structural features are common in various compounds that have been synthesized and evaluated for their biological activities, including enzyme inhibition and antimicrobial effects .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles in the presence of a base. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, using aqueous Na2CO3 and HCl as a scavenger, yielding the product in high purity . Similarly, the synthesis of pyrrolidine-containing benzenesulfonamides involved multi-step reactions, including the use of FTIR, NMR, and HRMS for structural elucidation . These methods could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can form various intermolecular interactions, including hydrogen bonds. For example, the crystal structure of a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, showed π-π interactions and hydrogen bonding, contributing to a three-dimensional network . These interactions are crucial for the stability and biological activity of these compounds.

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions, particularly as intermediates in the synthesis of peptides. The 3-nitro-2-pyridinesulfenyl (Npys) group, for example, has been used as a protective group for amino and hydroxyl groups, which can be activated for peptide bond formation . The reactivity of the sulfonamide group and the presence of the nitro group could also influence the chemical behavior of this compound in similar synthetic applications.

Physical and Chemical Properties Analysis

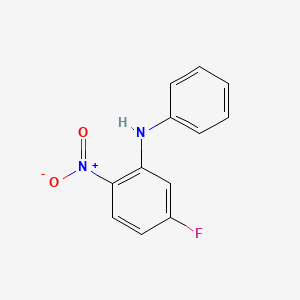

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. The presence of a nitro group, for instance, can affect the electron distribution within the molecule, potentially altering its acidity, reactivity, and solubility. The pyrrolidine ring can contribute to the lipophilicity of the compound, which is important for its pharmacokinetic properties . The crystal structure of a related compound, 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide, revealed intramolecular hydrogen bonding and dimer formation, which could be indicative of the solid-state properties of similar compounds .

Scientific Research Applications

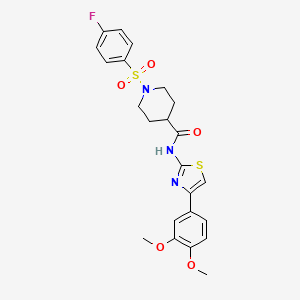

Inhibitory Activity and Biochemical Evaluation

The compound shows potential as an inhibitor in biochemical applications. For instance, similar benzenesulfonamides have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds, such as 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide, have demonstrated high-affinity inhibitory properties in vitro, and their effects have been observed in rat and gerbil models. They are particularly notable for increasing kynurenic acid concentration in the extracellular hippocampal fluid, indicating a significant biochemical interaction (Röver et al., 1997).

Pharmacokinetics and Oral Bioavailability

Research on similar compounds has highlighted their pharmacokinetics and oral bioavailability, shedding light on systemic clearance rates, hepatic extraction, and the impact on oral bioavailability. For instance, investigations into thiazole benzenesulfonamide derivatives have revealed insights into their absorption, excretion, and hepatic extraction, contributing valuable data to understand the pharmacological behavior of these compounds (Stearns et al., 2002).

Metabolism and Excretion

The metabolism and excretion of related benzenesulfonamide derivatives have been thoroughly studied, with specific metabolites identified in animal models. These studies have provided crucial information on the biotransformation pathways and the involvement of enzymes like cytochrome P450 in the metabolism of these compounds. This research is fundamental in understanding the biological processing of such compounds and their potential therapeutic applications (Tang et al., 2002).

Mechanism of Action

Target of Action

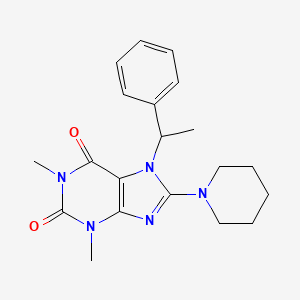

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring, a component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with similar structures have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical parameters of compounds can be modified to obtain the best results for drug candidates .

properties

IUPAC Name |

3-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c26-25(27)17-7-4-8-18(14-17)30(28,29)23-16-6-3-5-15(13-16)19-9-10-20(22-21-19)24-11-1-2-12-24/h3-10,13-14,23H,1-2,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJHBPCBXBIJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-2-oxoethyl]propanamide](/img/structure/B2517005.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2517020.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2517022.png)

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)